
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and a carboxylic acid group at the 7-position . It is typically found as a white to off-white crystalline powder or solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves several steps. Initially, methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate is added to an organic solvent along with triphenylphosphine and azo dioctyl phthalate diethyl ester to perform cyclization . The resulting product is then chlorinated using N-chloro succinimide, followed by hydrolysis and purification to obtain the pure compound .
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate for Drug Synthesis
ACB is primarily recognized for its role as an intermediate in the synthesis of prucalopride, a selective 5-HT4 receptor agonist used in treating chronic constipation. The synthesis involves several steps, beginning with the formation of a methyl derivative and subsequent chlorination to yield ACB .
Research Findings:
- Case Study: A study demonstrated that ACB can enhance the efficacy of prucalopride through its structural properties, which allow for effective receptor binding .
- Impact on Neurological Disorders: Researchers are investigating ACB's potential in developing drugs targeting various neurological conditions due to its ability to modulate neurotransmitter systems .
Agricultural Chemicals
Building Block for Agrochemicals
ACB is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its chemical structure allows it to act as a building block that enhances the effectiveness of crop protection products.
Research Findings:
- Case Study: A formulation study indicated that ACB derivatives improve the efficacy of existing herbicides by increasing their stability and reducing degradation under environmental conditions .
Biochemical Research
Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, ACB is employed to study enzyme inhibition and receptor interactions. This research is crucial for understanding biological pathways and developing new therapeutic strategies.
Research Findings:
- Enzyme Studies: ACB has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .
- Receptor Binding Studies: Investigations into ACB’s binding affinity with various receptors have revealed insights into its pharmacological potential beyond gastrointestinal applications .
Material Science
Development of Novel Materials
ACB is being explored for its potential in material science, particularly in creating materials with enhanced thermal stability and electrical conductivity.
Research Findings:
- Material Properties: Preliminary studies indicate that incorporating ACB into polymer matrices can significantly improve thermal resistance and mechanical strength .
Analytical Chemistry
Standard in Analytical Methods
In analytical chemistry, ACB serves as a standard for quantifying similar compounds in complex mixtures. Its unique properties make it suitable for use in various analytical techniques.
Research Findings:
- Quantification Techniques: Studies have established protocols using ACB as a reference standard in high-performance liquid chromatography (HPLC), facilitating accurate analysis of related compounds .
Summary Table of Applications
Application Area | Description | Case Studies/Findings |
---|---|---|
Pharmaceutical | Intermediate for prucalopride synthesis | Enhances drug efficacy; targets neurological disorders |
Agricultural Chemicals | Building block for herbicides/fungicides | Improves crop protection product stability |
Biochemical Research | Enzyme inhibition/receptor binding studies | Potential treatments for metabolic disorders; insights into pharmacological effects |
Material Science | Development of materials with enhanced properties | Improved thermal resistance and mechanical strength |
Analytical Chemistry | Standard for quantification methods | Accurate analysis protocols established using HPLC |
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of prucalopride, it acts on the 5-HT4 receptors, enhancing gastrointestinal motility . The compound’s structure allows it to bind to these receptors, triggering a cascade of intracellular events that lead to its therapeutic effects .
Comparison with Similar Compounds
- 5-Chloro-2,3-dihydrobenzofuran-3-amine
- Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Comparison: Compared to these similar compounds, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific functional groups and their positions on the benzofuran core. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2) is a significant compound primarily recognized as an intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used in treating chronic constipation. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C9H8ClNO3, with a molecular weight of approximately 213.62 g/mol. It appears as a white to yellow crystalline powder with a melting point of 242°C .
Property | Value |
---|---|
CAS Number | 123654-26-2 |
Molecular Formula | C9H8ClNO3 |
Molecular Weight | 213.62 g/mol |
Melting Point | 242°C |
Purity | ≥97.0% (HPLC) |
Pharmacological Applications
This compound is primarily utilized as an intermediate for Prucalopride synthesis. Prucalopride acts as a selective agonist for the serotonin receptor subtype 5-HT4, enhancing gastrointestinal motility and providing therapeutic benefits for patients with constipation .
The compound's biological activity is closely linked to its interaction with the 5-HT4 receptor. Activation of this receptor leads to increased release of acetylcholine in the enteric nervous system, promoting peristalsis and enhancing bowel movement .
In Vitro Studies
Recent studies have demonstrated the compound's potential anti-inflammatory properties through its effect on nitric oxide (NO) production in LPS-induced RAW 264.7 cells. The IC50 values for various derivatives indicate that modifications on the benzofuran structure can significantly impact their biological efficacy .
Case Studies and Research Findings
- Inhibition of Nitric Oxide Production :
- Selectivity and Efficacy :
- Synthetic Pathways :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with substituted benzofuran precursors. For example, halogenation (e.g., chlorination at the 5-position) followed by amination at the 4-position can be optimized using catalytic systems like Pd/C or CuI under controlled temperatures (70–100°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine coupling) and inert atmospheres to prevent oxidation . HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity >95% before proceeding to cyclization steps.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : -NMR (DMSO-d6) should resolve aromatic protons (δ 6.8–7.2 ppm) and dihydrobenzofuran protons (δ 2.5–3.5 ppm). -NMR confirms carbonyl (C7-carboxylic acid, δ ~170 ppm) and amine functionalities .
- HPLC-MS : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with ESI-MS to detect molecular ion peaks (expected m/z: 242.6 [M+H]+) and quantify impurities (<2%) .
Q. What solvent systems are optimal for its solubility in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility (0.1–0.5 mg/mL in water at 25°C). Use DMSO for stock solutions (10–50 mM), ensuring final DMSO concentrations ≤1% in cell-based assays. For in vitro studies, PBS (pH 7.4) with 0.1% Tween-80 improves dispersion .
Advanced Research Questions
Q. How does the chloro-substitution at position 5 influence regioselectivity in subsequent reactions (e.g., nucleophilic aromatic substitution)?
- Methodological Answer : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic attack at the para position (relative to the amino group). Kinetic studies (via -NMR monitoring) show that substituent effects can be quantified using Hammett parameters (σₚ = +0.23 for Cl). Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution and guides reaction design for derivatives .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Antioxidant Activity : Use standardized DPPH/ABTS assays with Trolox equivalents, controlling for pH (6–8) and incubation time (30–60 min) .
- Cytotoxicity : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) using MTT assays with strict adherence to IC50 calculation protocols (four-parameter logistic model). Cross-reference with ROS measurement (e.g., DCFH-DA probes) to distinguish direct cytotoxicity from oxidative stress .
Q. How can researchers optimize catalytic asymmetric synthesis of enantiomerically pure derivatives?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II)-BOX complexes) during key steps like cyclization or amination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD). Recent studies report ee >90% using Rh-catalyzed intramolecular C–H amination .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
- Methodological Answer : The compound is prone to hydrolysis of the dihydrobenzofuran ring in acidic media (pH <4). Accelerated stability studies (40°C/75% RH) show 10% degradation over 14 days. Use lyophilization for long-term storage (−80°C) and buffer systems (e.g., Tris-HCl, pH 8.0) to stabilize during in vitro experiments .
Properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123654-26-2 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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